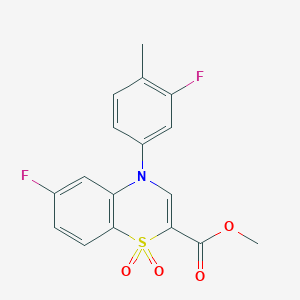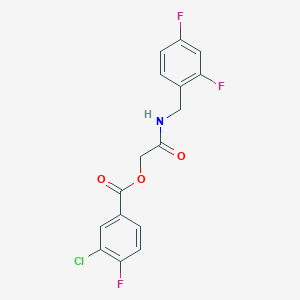
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate is a useful research compound. Its molecular formula is C16H11ClF3NO3 and its molecular weight is 357.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Properties
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate, as a chemical entity, is closely related to fluorinated benzothiazoles, which have been investigated for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the potential of fluorine-containing compounds in cancer treatment. These compounds exhibit a biphasic dose-response relationship, indicative of their complex interaction with cancer cells. The fluorinated compounds were specifically potent against breast cancer cell lines MCF-7 and MDA 468, while showing inactivity against nonmalignant and other cancer cell lines, suggesting a degree of selectivity in their antitumor effects (Hutchinson et al., 2001).
Synthesis and Bioactivity of Fluorine Compounds
Fluorine compounds, including those containing fluorobenzoyl groups, have been explored for their synthesis and bioactivity. The utilization of fluorobenzoyl protective groups in the synthesis of glycopeptides demonstrates the versatility of fluorine chemistry. These protective groups have shown advantages in glycosylation reactions, leading to high yields and excellent stereoselectivity without the formation of ortho esters. Moreover, the fluorobenzoyl groups effectively suppress β-elimination of O-linked carbohydrates, a common problem in the synthesis of sensitive glycopeptides. This property underscores the potential of fluorine-containing compounds in the precise synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).
Fluorine in Medicinal Chemistry
The role of fluorine in medicinal chemistry is further exemplified by the synthesis of fluoropyrazoles and fluorobenzimidazole derivatives. These compounds serve as building blocks in medicinal chemistry due to their functional groups that allow for further functionalization. The development of synthetic strategies for 3-amino-4-fluoropyrazoles, for instance, highlights the importance of fluorine in creating compounds with potential therapeutic applications. Such compounds are of interest as they offer a platform for developing novel drugs with enhanced activity and specificity (Surmont et al., 2011).
Propiedades
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-12-5-9(2-4-13(12)19)16(23)24-8-15(22)21-7-10-1-3-11(18)6-14(10)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPPYCQEOOGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)
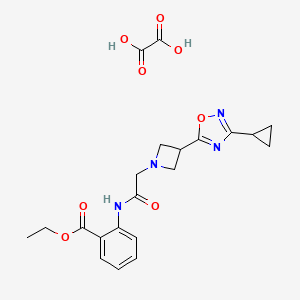

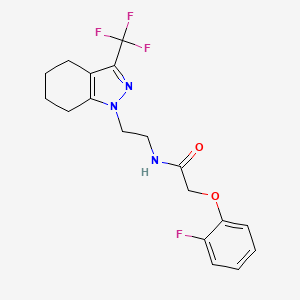
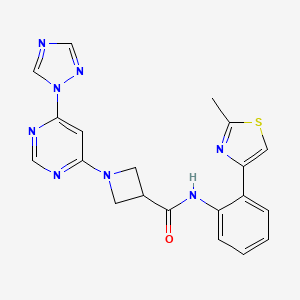
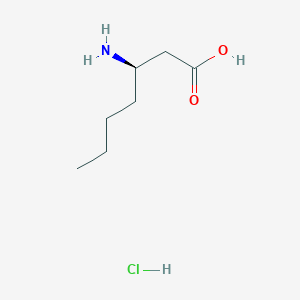
![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)


![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

